Synthetic Utility: 4-Cyano Substitution Enables Patent-Disclosed Kinase Inhibitor Derivatization
The 4-cyano substituent on the pyrrolo[2,3-c]pyridine core is explicitly claimed as an essential structural feature for DYRK1A kinase inhibitory activity in patent RU2730849C1, where compounds bearing -CN at this position (Z = cyano) are distinguished from those bearing -CF3 [1]. In contrast, the unsubstituted parent compound 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6) lacks this substitution and is not claimed in the same kinase inhibition context. The carboxylic acid at the 3-position provides a conjugation handle for amide bond formation with amine-containing pharmacophores described in the patent's exemplified compounds.
| Evidence Dimension | Claimed kinase inhibitory activity in patent literature |
|---|---|
| Target Compound Data | Claimed as active scaffold with Z = -CN for DYRK1A inhibition |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6) – no 4-substituent |
| Quantified Difference | Not applicable (qualitative patent claim) |
| Conditions | Patent RU2730849C1 – kinase inhibition screening |
Why This Matters
This establishes the 4-cyano substitution pattern as a validated entry point for synthesizing patent-relevant DYRK1A inhibitor candidates, whereas the unsubstituted analog lacks this demonstrated application pathway.
- [1] Choi HG, Ko E, Cho JH, et al. Pyrrolo-pyridine compound derivative, method for production thereof and pharmaceutical composition containing same as active ingredient for preventing and treating protein kinase related diseases. RU Patent 2730849C1, 2020. View Source
